molecular formula C10H22O B14458460 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol CAS No. 66719-51-5

4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol

Cat. No.: B14458460
CAS No.: 66719-51-5
M. Wt: 158.28 g/mol
InChI Key: DQWFOEIWLQBIFY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol is a branched primary alcohol characterized by a pentan-1-ol backbone substituted with a dimethyl group at the 4th carbon and an isopropyl group at the 3rd carbon. This structure imparts unique physical and chemical properties, including high hydrophobicity due to extensive branching and moderate polarity from the hydroxyl group.

Properties

CAS No.

66719-51-5

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4,4-dimethyl-3-propan-2-ylpentan-1-ol

InChI

InChI=1S/C10H22O/c1-8(2)9(6-7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

DQWFOEIWLQBIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCO)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol can be achieved through various methods. One common approach involves the reaction of 4,4-dimethyl-3-(propan-2-yl)pentan-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 4,4-Dimethyl-3-(propan-2-yl)pentan-1-one.

    Reduction: Corresponding alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol involves its interaction with specific molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Analogues in Fungicides

Tebuconazole (1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol) shares the 4,4-dimethylpentan-3-ol backbone but incorporates a triazole and chlorophenyl group. Key differences include:

  • Solubility: Tebuconazole is poorly soluble in water but highly soluble in organic solvents due to its nonpolar substituents . The target compound, lacking aromatic and heterocyclic groups, may exhibit better water solubility.

Structural Comparison Table

Property 4,4-Dimethyl-3-(propan-2-yl)pentan-1-ol Tebuconazole
Functional Groups Primary alcohol, branched alkyl Tertiary alcohol, triazole, chlorophenyl
Water Solubility Likely moderate Poor (<0.1 g/L)
Applications Unknown (potential solvents, fragrances) Agricultural fungicide

Branching and Alcohol Classification

Compared to 2,3-dimethylbutan-2-ol (a tertiary alcohol), the target compound’s primary alcohol classification influences reactivity:

  • Oxidation : Primary alcohols oxidize to aldehydes/carboxylic acids, whereas tertiary alcohols resist oxidation .
  • Boiling Point: Branching reduces boiling points compared to linear isomers (e.g., pentan-1-ol), but hydrogen bonding in alcohols elevates it relative to alkanes. For example, 2-methyl-1-pentanol boils at 310°C , suggesting the target compound’s boiling point may exceed 300°C due to larger molecular weight.

Physical Properties of Analogous Alcohols

Compound Molar Mass (g/mol) Boiling Point (°C) Solubility (g/L)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 226.6 Not available
2-Methyl-1-pentanol 102.17 310 9.65 (in water)
Tebuconazole 307.82 Decomposes <0.1 (in water)

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